2-[(4-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide
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Overview
Description
2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-PROPYLACETAMIDE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-PROPYLACETAMIDE typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-PROPYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives .
Scientific Research Applications
2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-PROPYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-PROPYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-PROPYLACETAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N'-[(E)-(4-methoxyphenyl)methylideneamino]-N-propyloxamide |
InChI |
InChI=1S/C13H17N3O3/c1-3-8-14-12(17)13(18)16-15-9-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,14,17)(H,16,18)/b15-9+ |
InChI Key |
MRPKLLSUWDZGKG-OQLLNIDSSA-N |
Isomeric SMILES |
CCCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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